molecular formula C12H12O4 B1233962 4-Acetoxy-3-methoxycinnamaldehyde CAS No. 65401-83-4

4-Acetoxy-3-methoxycinnamaldehyde

Cat. No.: B1233962
CAS No.: 65401-83-4
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-ONEGZZNKSA-N
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Description

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of cinnamaldehyde derivatives during the mid-to-late twentieth century, when organic chemists began systematically investigating the modification of naturally occurring aromatic aldehydes. The compound's discovery can be traced to research efforts focused on creating acetylated derivatives of naturally occurring phenolic cinnamaldehydes, particularly those derived from ferulic acid and related compounds. Patent literature from the early 2000s demonstrates significant industrial interest in cinnamaldehyde derivative production, with processes developed for synthesizing various substituted trans-cinnamaldehydes including compounds bearing methoxy and acetoxy substituents.

The systematic study of this compound gained momentum through advances in aldol condensation methodologies, which provided efficient synthetic routes for creating cinnamaldehyde derivatives with specific substitution patterns. Research conducted in the early 21st century established reliable synthetic pathways, with one notable process achieving yields of up to 85.2 percent through innovative calcium oxide-catalyzed aldol condensation reactions in anhydrous ethanol systems. The compound's characterization was further refined through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirmed its structural identity and purity profiles.

Industrial applications for this compound began to emerge in the 1990s and 2000s, particularly in the context of pharmaceutical intermediate synthesis and specialized organic transformations. The compound's recognition as a valuable chemical building block led to its inclusion in major chemical databases and commercial catalogs, with the Chemical Abstracts Service assigning it the registry number 83071-67-4. Contemporary research continues to explore new synthetic methodologies and applications, with recent studies investigating green chemistry approaches and improved catalytic systems for its production.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within organic chemistry due to its multifunctional nature and synthetic utility as an organic building block. The compound's significance stems from its unique combination of functional groups, which includes an aldehyde moiety, an acetate ester, a methoxy group, and an extended conjugated system that provides multiple sites for chemical modification and reaction. This structural complexity enables the compound to participate in a diverse range of organic transformations, making it particularly valuable for synthetic chemists working on complex molecule construction and pharmaceutical intermediate development.

The compound's role as a versatile synthetic intermediate has been demonstrated through its application in various chemical synthesis pathways, where it serves as a key building block for creating more complex organic structures. Research has shown that the acetoxy group provides a protected hydroxyl functionality that can be selectively deprotected under appropriate conditions, while the methoxy group offers additional sites for potential modification through demethylation reactions. The aldehyde functionality enables participation in condensation reactions, reductive amination processes, and other carbonyl-based transformations that are fundamental to organic synthesis.

From a mechanistic perspective, this compound exhibits interesting chemical behavior due to the electronic effects of its substituents on the aromatic ring and the extended conjugation system. The electron-donating methoxy group and the electron-withdrawing acetoxy group create a unique electronic environment that influences the compound's reactivity patterns and spectroscopic properties. This electronic structure has been studied extensively using computational methods and spectroscopic techniques, providing insights into its molecular orbital characteristics and potential reaction pathways.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Chemical Abstracts Service Number 83071-67-4
Melting Point 97-100°C
Boiling Point (Predicted) 342.7±27.0°C
Density (Predicted) 1.162±0.06 g/cm³
Topological Polar Surface Area 52.60 Ų
Rotatable Bonds 4

Positioning in Cinnamaldehyde Derivative Classification

Within the broader classification system of cinnamaldehyde derivatives, this compound occupies a distinct position as a disubstituted trans-cinnamaldehyde bearing both ether and ester functionalities. The compound belongs to the chemical classification of cinnamaldehydes, which are characterized by their three-carbon unsaturated side chain attached to a substituted benzene ring with an aldehyde terminal group. More specifically, it is classified as a member of phenyl acetates due to the presence of the acetoxy group, and as a monomethoxybenzene owing to the single methoxy substituent on the aromatic ring.

The systematic classification places this compound within several overlapping chemical categories that reflect its multifunctional nature and structural complexity. As a phenylpropanoid derivative, it shares structural features with naturally occurring compounds found in plant metabolism, although the acetylated form represents a synthetic modification rather than a naturally occurring entity. The compound's classification as both a cinnamate ester and a member of phenyl acetates highlights the dual ester functionalities present in related compounds within this chemical family.

Comparative analysis with related cinnamaldehyde derivatives reveals the unique positioning of this compound within this chemical class. Unlike simpler derivatives such as 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde), which contains a free hydroxyl group, the acetylated derivative provides enhanced stability and different reactivity patterns. The acetylation of the hydroxyl group represents a common protective strategy in organic synthesis, allowing for selective reactions at other sites while maintaining the option for later deprotection.

Table 2: Classification Comparison of Related Cinnamaldehyde Derivatives

Compound Molecular Formula Key Functional Groups Classification Reference
This compound C₁₂H₁₂O₄ Acetoxy, Methoxy, Aldehyde Phenyl acetate, Cinnamaldehyde
4-Hydroxy-3-methoxycinnamaldehyde C₁₀H₁₀O₃ Hydroxyl, Methoxy, Aldehyde Phenylpropanoid, Guaiacol
Cinnamaldehyde C₉H₈O Aldehyde Basic cinnamaldehyde
Methyl 4-acetoxy-3-methoxycinnamate C₁₃H₁₄O₅ Acetoxy, Methoxy, Ester Cinnamate ester, Phenyl acetate

The structural relationship between this compound and other members of the cinnamaldehyde family demonstrates the systematic approach to derivative synthesis within this chemical class. Research into cinnamaldehyde derivatives has revealed that the position and nature of substituents significantly influence both physical properties and chemical reactivity, with the 3-methoxy-4-acetoxy substitution pattern providing a particularly useful combination of stability and synthetic utility. The trans-configuration of the double bond, which is predominant in commercial preparations of this compound, contributes to its stability and ease of handling compared to potential cis-isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKAJHBFBMWJKI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65401-83-4, 83071-67-4
Record name 4-(2-Formylvinyl)-2-methoxyphenyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-formylvinyl)-2-methoxyphenyl acetate
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Record name 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
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Scientific Research Applications

Scientific Research Applications

  • Antioxidant Activity :
    • Research indicates that compounds related to 4-acetoxy-3-methoxycinnamaldehyde exhibit significant antioxidant properties. For instance, studies using DPPH radical scavenging assays have demonstrated its potential to neutralize free radicals, suggesting applications in food preservation and health supplements .
  • Antimicrobial and Antifungal Properties :
    • The compound has been identified as possessing antifungal activity, making it valuable in pharmaceutical formulations aimed at treating fungal infections. Its efficacy has been tested against various strains, showing promising results in inhibiting fungal growth .
  • Flavoring Agent :
    • As a flavoring agent, this compound is used in food products to impart a cinnamon-like flavor. It is recognized under food additive classifications and is included in the flavoring agents category by regulatory bodies .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Antioxidant ActivityNeutralizes free radicals; potential use in dietary supplementsDPPH radical scavenging assays
Antimicrobial ActivityEffective against various fungal strainsIn vitro studies demonstrating antifungal efficacy
Flavoring AgentUsed in food products for flavor enhancementClassified as a food additive; recognized by regulatory bodies
Chemical SynthesisServes as an organic building block for further chemical synthesisUtilized in various synthetic pathways

Case Studies

  • Antioxidant Efficacy Study :
    • A study evaluated the antioxidant capacity of this compound using the β-carotene-linoleate model system. The results indicated a notable reduction in oxidation rates when the compound was present, highlighting its potential for use in food preservation .
  • Antifungal Activity Assessment :
    • In another research project, the antifungal properties of this compound were tested against Candida species. The findings revealed that the compound significantly inhibited fungal growth at low concentrations, suggesting its applicability in clinical settings for treating fungal infections .
  • Flavor Profile Analysis :
    • A sensory evaluation study assessed the flavor profile of products containing this compound. The results showed that it effectively enhanced the overall flavor complexity, making it suitable for use in confectionery and baked goods .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Likely a solid (based on synthesis protocols in ).
  • Hazards : Classified as a skin irritant (Category 2) and eye irritant (Category 2) under GHS guidelines .
  • Applications : Pharmaceutical intermediates, antimicrobial research, and fine chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of cinnamaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 4-acetoxy-3-methoxycinnamaldehyde with structurally related compounds:

Table 1: Structural Comparison of Cinnamaldehyde Derivatives

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Characteristics
This compound 3-OCH₃, 4-OAc Aldehyde, Acetoxy, Methoxy 220.22 High trans-configuration; irritant
4-Methoxycinnamaldehyde 4-OCH₃ Aldehyde, Methoxy 162.19 Used in fragrances; lower polarity
3-Hydroxy-4-methoxycinnamic acid 3-OH, 4-OCH₃ Carboxylic acid, Hydroxy, Methoxy 194.18 Natural antioxidant; higher solubility
4-Hydroxy-3-methoxycinnamaldehyde 3-OCH₃, 4-OH Aldehyde, Hydroxy, Methoxy 178.18 Reactive due to phenolic -OH; unstable

Key Observations :

  • Stability : Acetoxy groups are less reactive than hydroxy groups, making this compound more stable under acidic or oxidative conditions compared to its hydroxy counterpart .

Antimicrobial and Anti-Biofilm Potential

In a study comparing cinnamaldehyde derivatives (), this compound (4A3M) demonstrated distinct activity profiles:

  • Compared to Vanillin (VAN) : Vanillin, a simpler methoxy-substituted benzaldehyde, lacks the acetoxy group and shows weaker antimicrobial activity due to reduced hydrophobicity .
  • Compared to α-Methyl-trans-cinnamaldehyde (A-MT) : The α-methyl group in A-MT sterically hinders aldehyde reactivity, reducing its efficacy in biofilm inhibition compared to 4A3M .

Mechanistic Insight : The acetoxy group may facilitate interaction with microbial membranes or enzymes, while the methoxy group contributes to electron-donating effects, enhancing resonance stabilization of reactive intermediates .

Preparation Methods

Reaction Mechanism and Conditions

DDQ acts as a hydride abstractor, promoting the oxidation of phenylpropane derivatives (e.g., dihydro methyleugenol) to their corresponding cinnamaldehydes. The reaction typically employs acetic acid or para-toluenesulfonic acid (PTSA) as catalysts in solvents such as dichloromethane or toluene. Key parameters include:

  • Molar ratio : 1:1.5 to 1:5 (DDQ:substrate)

  • Temperature : 30–140°C

  • Duration : 4–16 hours

  • Yield : 68–82%

For example, 3,4-dimethoxyphenylpropane undergoes DDQ-mediated oxidation to yield 3,4-dimethoxycinnamaldehyde, which can subsequently be acetylated at the 4-position to form the target compound.

Microwave-Assisted Catalytic Swern Oxidation

Recent advances in microwave technology have enabled efficient oxidation of lignin model compounds to cinnamaldehydes. The Swern oxidation system, utilizing MoO₂Cl₂(DMSO)₂ as a catalyst and dimethyl sulfoxide (DMSO) as both solvent and oxidant, demonstrates high selectivity for β-ether cleavage in lignin derivatives.

Application to 4-Acetoxy-3-methoxycinnamaldehyde Synthesis

Under microwave irradiation (600 W), β-ether phenolic dimers are selectively oxidized to coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) within 20 seconds to 12 minutes. Subsequent acetylation of the 4-hydroxy group using acetic anhydride or acetyl chloride yields the final product.

Typical Conditions :

  • Catalyst : MoO₂Cl₂(DMSO)₂ (5–10 mol%)

  • Solvent : DMSO

  • Temperature : 80–120°C

  • Yield (Coniferaldehyde) : >70%

This method is notable for its rapid reaction times and compatibility with complex substrates, making it suitable for scalable production.

Acetylation of 4-Hydroxy-3-methoxycinnamaldehyde

Direct acetylation of the phenolic precursor 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde) is a straightforward route to the target compound. This two-step process involves:

  • Synthesis of Coniferaldehyde : Via oxidation of lignin-derived compounds or allylarenes.

  • Acetylation : Protection of the 4-hydroxy group using acetic anhydride under basic conditions.

Acetylation Reaction Parameters

  • Reagents : Acetic anhydride, pyridine (base)

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 25–50°C

  • Duration : 2–6 hours

  • Yield : 85–92%

The reaction proceeds via nucleophilic acyl substitution, forming the acetoxy group while preserving the trans-cinnamaldehyde configuration.

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Conditions Yield Advantages Limitations
DDQ OxidationDDQ, Acetic Acid30–140°C, 4–16 hrs68–82%Broad substrate scopeLong reaction times
Microwave SwernMoO₂Cl₂(DMSO)₂, DMSO80–120°C, <12 mins>70%Rapid, high selectivitySpecialized equipment required
AcetylationAcetic Anhydride, Pyridine25–50°C, 2–6 hrs85–92%High yields, simplicityRequires pre-synthesized precursor

Q & A

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

  • Methodological Answer : Introduce deuterium at the aldehyde position to reduce first-pass metabolism. Compare bioavailability in Sprague-Dawley rats via LC-MS/MS plasma analysis. LogP values (calculated via shake-flask method) guide lipophilicity optimization for blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Acetoxy-3-methoxycinnamaldehyde
Reactant of Route 2
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4-Acetoxy-3-methoxycinnamaldehyde

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